

## mTERT (572-580) peptide sequence and structure

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | mTERT (572-580) |           |
| Cat. No.:            | B1574967        | Get Quote |

An In-depth Technical Guide to the mTERT (572-579) Peptide (VYGFVRACL)

### **Core Peptide Identity and Properties**

The murine Telomerase Reverse Transcriptase (mTERT) peptide (572-579) is a key immunogenic epitope identified from the mTERT protein, a subunit of the telomerase enzyme. Telomerase is frequently overexpressed in a vast majority of cancer cells, making it a prime target for cancer immunotherapy. This specific peptide has been identified as a dominant cytotoxic T-lymphocyte (CTL) epitope restricted to the murine Major Histocompatibility Complex (MHC) class I molecule H-2 Kk.

- Protein of Origin: Murine Telomerase Reverse Transcriptase (mTERT)
- Amino Acid Position: 572-579
- Sequence: VYGFVRACL (Val-Tyr-Gly-Phe-Val-Arg-Ala-Cys-Leu)
- MHC Restriction: H-2 Kk
- Immunological Role: Elicits a CD8+ CTL response against mTERT-expressing tumor cells.

# Mechanism of Action: MHC Class I Presentation Pathway



The immunological activity of the mTERT (572-579) peptide is dependent on the MHC Class I antigen presentation pathway. Endogenously expressed mTERT protein within tumor cells is processed by the proteasome. The resulting peptide fragments, including VYGFVRACL, are transported into the endoplasmic reticulum (ER) via the Transporter associated with Antigen Processing (TAP). Inside the ER, the peptide is loaded onto newly synthesized H-2 Kk molecules. This stable peptide-MHC complex is then transported to the cell surface, where it is presented to CD8+ T-cells. Recognition of this complex by a T-cell receptor (TCR) on a specific CD8+ T-cell clone triggers its activation, proliferation, and differentiation into cytotoxic T-lymphocytes, which can then identify and eliminate tumor cells presenting the same epitope.



Click to download full resolution via product page

**Caption:** MHC Class I presentation pathway for the mTERT (572-579) epitope.

#### **Preclinical Efficacy and Immunogenicity Data**

The mTERT (572-579) peptide has demonstrated significant anti-tumor effects in preclinical mouse models. The following tables summarize key quantitative data from published studies.

Table 1: In Vitro Cytotoxicity of mTERT Peptide-Specific CTLs



| Target Cell<br>Line     | Effector:Target<br>(E:T) Ratio | % Specific<br>Lysis | Mouse Strain | Experimental<br>Assay |
|-------------------------|--------------------------------|---------------------|--------------|-----------------------|
| C3L5<br>(mTERT+, Kk+)   | 40:1                           | ~55%                | C3H/HeN      | 51Cr-release<br>assay |
| B16-Kk<br>(mTERT+, Kk+) | 40:1                           | ~40%                | C3H/HeN      | 51Cr-release<br>assay |

| EL4 (mTERT+, Kk-) | 40:1 | <5% (Negative Control) | C3H/HeN | 51Cr-release assay |

Table 2: In Vivo Tumor Challenge and Immunogenicity

| Mouse Strain | Tumor<br>Challenge | Vaccination<br>Group                | Outcome                              | Assay<br>(Endpoint)     |
|--------------|--------------------|-------------------------------------|--------------------------------------|-------------------------|
| C3H/HeN      | C3L5 cells         | mTERT (572-<br>579) peptide +<br>DC | 100% Tumor-<br>Free (5/5 mice)       | Tumor growth monitoring |
| C3H/HeN      | C3L5 cells         | Control (No<br>peptide) + DC        | 0% Tumor-Free<br>(0/5 mice)          | Tumor growth monitoring |
| C3H/HeN      | C3L5 cells         | mTERT (572-<br>579) peptide +<br>DC | ~150 SFCs /<br>2x10^5<br>splenocytes | IFN-y ELISpot           |

 $\mid$  C3H/HeN  $\mid$  C3L5 cells  $\mid$  Control (No peptide) + DC  $\mid$  <10 SFCs / 2x10^5 splenocytes  $\mid$  IFN-y ELISpot  $\mid$ 

SFCs: Spot-Forming Cells; DC: Dendritic Cells.

## **Key Experimental Protocols In Vivo Peptide Vaccination and Tumor Challenge**

This protocol describes the general workflow for assessing the in vivo anti-tumor efficacy of the mTERT peptide vaccine.







- Animal Model: C3H/HeN mice (H-2k haplotype), typically 6-8 weeks old, are used.
- Dendritic Cell (DC) Preparation: Bone marrow-derived DCs are generated by culturing bone marrow cells with GM-CSF and IL-4 for approximately 7 days.
- Peptide Pulsing: Mature DCs are pulsed with the mTERT (572-579) peptide (e.g., at 10 μg/mL) for several hours at 37°C in serum-free medium.
- Vaccination: Mice are immunized subcutaneously (s.c.) with 1x10<sup>6</sup> peptide-pulsed DCs.
  Immunization may be repeated (e.g., weekly for 2-3 weeks).
- Tumor Challenge: Following the vaccination schedule, mice are challenged s.c. on the contralateral flank with a tumorigenic dose of mTERT-expressing syngeneic tumor cells (e.g., 5x10^5 C3L5 cells).
- Monitoring: Tumor growth is monitored by measuring perpendicular diameters with calipers every 2-3 days. Animal survival is also recorded.





Click to download full resolution via product page

**Caption:** General experimental workflow for in vivo peptide vaccine studies.

#### Chromium-51 (51Cr) Release Cytotoxicity Assay

This assay measures the ability of peptide-specific CTLs to lyse target cells.

- Effector Cell Preparation: Splenocytes from immunized mice are harvested and co-cultured for 5-7 days with irradiated, peptide-pulsed stimulator cells (e.g., syngeneic splenocytes) in the presence of IL-2 to generate effector CTLs.
- Target Cell Labeling: Target cells (e.g., C3L5) are labeled by incubating with Na2(51Cr)O4 (sodium chromate-51) for 1-2 hours at 37°C.



- Co-culture: Labeled target cells (e.g., 1x10^4 cells/well) are incubated with effector cells at various effector-to-target (E:T) ratios in a 96-well V-bottom plate.
- Incubation: The plate is incubated for 4-6 hours at 37°C.
- Quantification: Supernatant is harvested, and the amount of 51Cr released from lysed cells is measured using a gamma counter.
- Calculation: The percentage of specific lysis is calculated using the formula: % Specific Lysis
  = 100 x (Experimental Release Spontaneous Release) / (Maximum Release Spontaneous Release)
  - Spontaneous release: Target cells incubated with medium alone.
  - Maximum release: Target cells lysed with a detergent (e.g., Triton X-100).

#### **Enzyme-Linked Immunospot (ELISpot) Assay**

This assay quantifies the frequency of antigen-specific, cytokine-producing T-cells (e.g., IFN-y).

- Plate Coating: A 96-well filtration plate is coated overnight with an anti-IFN-y capture antibody.
- Cell Plating: Splenocytes from immunized mice are added to the wells (e.g., 2x10<sup>5</sup> cells/well) and stimulated with the mTERT (572-579) peptide (e.g., 10 μg/mL). Control wells include cells with an irrelevant peptide or no peptide (negative) and cells with a mitogen like Concanavalin A (positive).
- Incubation: Plates are incubated for 20-24 hours at 37°C in a CO2 incubator.
- Detection: Cells are washed away, and a biotinylated anti-IFN-γ detection antibody is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).
- Development: A substrate is added that forms an insoluble colored spot where IFN-y was secreted.
- Analysis: The resulting spots are counted using an automated ELISpot reader. Each spot represents a single IFN-y-secreting cell.



 To cite this document: BenchChem. [mTERT (572-580) peptide sequence and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1574967#mtert-572-580-peptide-sequence-and-structure]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com